Cas no 170737-46-9 (6-Bromo-2-naphthaldehyde)
6-Bromo-2-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-naphthaldehyde
- 6-bromo-2-Naphthalenecarboxaldehyde
- 6-bromonaphthalene-2-carbaldehyde
- 2-NAPHTHALENECARBOXALDEHYDE, 6-BROMO-
- 6-bromo-2-naphthal
- DLLDUYJRQNTEOR-UHFFFAOYSA-N
- AS-40178
- EN300-6508211
- 6-bromo-2-naphtaldehyde
- Z1269122947
- DB-064790
- SCHEMBL1133973
- DTXSID80541764
- MFCD09842469
- SY051412
- AKOS015908250
- B4686
- CS-0092678
- 6-bromo-naphthalene-2-carbaldehyde
- 170737-46-9
- 6-bromo-2-naphthalenealdehyde
- A881998
-
- MDL: MFCD09842469
- Inchi: 1S/C11H7BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
- InChI Key: DLLDUYJRQNTEOR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(C=O)=CC=C2C=1
Computed Properties
- Exact Mass: 233.96800
- Monoisotopic Mass: 233.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.552
- Melting Point: 125.0 to 130.0 deg-C
- Boiling Point: 355.8±15.0 °C at 760 mmHg
- Flash Point: 125.9±7.7 °C
- Refractive Index: 1.7
- PSA: 17.07000
- LogP: 3.41480
6-Bromo-2-naphthaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
6-Bromo-2-naphthaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
6-Bromo-2-naphthaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215045-250mg |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 95% | 250mg |
£46.00 | 2022-03-01 | |
| Fluorochem | 215045-1g |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 95% | 1g |
£107.00 | 2022-03-01 | |
| Fluorochem | 215045-5g |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 95% | 5g |
£399.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151896-1G |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 98% | 1g |
¥869.90 | 2023-09-04 | |
| Alichem | A219003683-500mg |
6-Bromonaphthalene-2-carboxaldehyde |
170737-46-9 | 98% | 500mg |
1,048.60 USD | 2021-06-15 | |
| Alichem | A219003683-1g |
6-Bromonaphthalene-2-carboxaldehyde |
170737-46-9 | 98% | 1g |
1,786.10 USD | 2021-06-15 | |
| TRC | B694730-100mg |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B694730-250mg |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 250mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B694730-500mg |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 500mg |
$ 265.00 | 2023-04-18 | ||
| TRC | B694730-1g |
6-Bromo-2-naphthaldehyde |
170737-46-9 | 1g |
$ 330.00 | 2022-06-06 |
6-Bromo-2-naphthaldehyde Suppliers
6-Bromo-2-naphthaldehyde Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 6-Bromo-2-naphthaldehyde
Professional Introduction to 6-Bromo-2-naphthaldehyde (CAS No. 170737-46-9)
6-Bromo-2-naphthaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 170737-46-9, is a significant organic compound widely utilized in the field of pharmaceutical and chemical synthesis. This heterocyclic aldehyde, featuring a bromine substituent at the 6-position of a naphthalene ring, exhibits unique chemical properties that make it a valuable intermediate in the development of various bioactive molecules.
The molecular structure of 6-Bromo-2-naphthaldehyde consists of a naphthalene core substituted with a formyl group at the 2-position and a bromine atom at the 6-position. This arrangement imparts distinct reactivity, making it an attractive building block for constructing more complex scaffolds in medicinal chemistry. The presence of both electron-withdrawing (formyl) and electron-donating (bromine) groups allows for versatile functionalization, enabling chemists to explore diverse synthetic pathways.
In recent years, 6-Bromo-2-naphthaldehyde has garnered attention in academic and industrial research due to its role in synthesizing pharmacologically relevant compounds. Its applications span across multiple therapeutic areas, including oncology, anti-inflammatory agents, and central nervous system (CNS) drugs. The compound’s ability to serve as a precursor for heterocyclic frameworks has been particularly noteworthy in the design of novel inhibitors targeting specific biological pathways.
One of the most compelling aspects of 6-Bromo-2-naphthaldehyde is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or amino groups at various positions on the naphthalene ring, facilitating the construction of structurally diverse libraries. Such methodologies are integral to high-throughput screening programs aimed at identifying lead compounds with desirable pharmacokinetic profiles.
Recent studies have highlighted the role of 6-Bromo-2-naphthaldehyde in developing small-molecule modulators of transcription factors. For instance, derivatives of this compound have been explored as inhibitors of nuclear factor kappa B (NF-κB), a critical regulator involved in inflammation and immune responses. The bromine atom provides a handle for further derivatization, enabling fine-tuning of binding affinity and selectivity against target proteins.
The synthesis of 6-Bromo-2-naphthaldehyde typically involves bromination and formylation reactions on pre-existing naphthalene derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing byproduct formation and enhancing yield. Such improvements are crucial for large-scale production, ensuring cost-effectiveness and sustainability in pharmaceutical manufacturing.
Moreover, 6-Bromo-2-naphthaldehyde has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its rigid aromatic structure contributes to stable electronic properties, making it a candidate for developing optoelectronic materials with enhanced performance.
The pharmacological potential of 6-Bromo-2-naphthaldehyde derivatives continues to be explored through computational modeling and experimental validation. Virtual screening approaches have identified novel scaffolds derived from this core structure, which exhibit promising activity against disease-related targets. Such computational techniques accelerate the drug discovery pipeline by prioritizing compounds with high predicted binding affinities.
In conclusion, 6-Bromo-2-naphthaldehyde (CAS No. 170737-46-9) represents a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic manipulations, making it indispensable in modern drug development. As research progresses, further insights into its reactivity and biological activity will undoubtedly expand its utility in addressing unmet medical needs.
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